

Hpk1-IN-28: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest			
Compound Name:	Hpk1-IN-28		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hematopoietic progenitor kinase 1 (HPK1) inhibitor, **Hpk1-IN-28**. This document details its fundamental properties, its role within the T-cell receptor (TCR) signaling pathway, and standardized experimental protocols for its characterization.

Core Properties of Hpk1-IN-28

Hpk1-IN-28 is a small molecule inhibitor targeting HPK1, a key negative regulator of T-cell activation.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] The fundamental physicochemical properties of **Hpk1-IN-28** are summarized below.

Property	Value
CAS Number	2699603-89-7
Molecular Weight	513.47 g/mol
Molecular Formula	C25H22F3N5O4

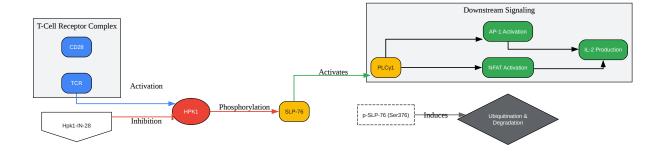
The HPK1 Signaling Pathway in T-Cell Regulation

Hematopoietic progenitor kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[3][5][8][9][12][13][14][15] It functions as a critical negative regulator of T-



cell receptor (TCR) signaling, thereby attenuating T-cell activation, proliferation, and cytokine production.[3][5][8][9][10][12][13][14][15]

Upon TCR engagement, a signaling cascade is initiated, leading to the activation of HPK1. Activated HPK1 then phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at the Serine 376 residue.[3][6][7][8][10][12][15] This phosphorylation event creates a binding site for 14-3-3 proteins, which, upon binding to SLP-76, leads to the dissociation of the SLP-76 signaling complex and subsequent ubiquitination and degradation of SLP-76.[10] The disruption of this signaling complex ultimately dampens the downstream signaling pathways, including the activation of NF-κB and AP-1, which are essential for T-cell effector functions.[3][8][9] By inhibiting HPK1, compounds like **Hpk1-IN-28** can prevent the phosphorylation of SLP-76, thereby sustaining TCR signaling and enhancing the anti-tumor immune response.[3][4][10]



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HPK1 Signaling Pathway in T-Cells

Experimental Protocols



The following are generalized protocols for the biochemical and cellular characterization of HPK1 inhibitors. These can be adapted for the specific analysis of **Hpk1-IN-28**.

In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of HPK1 by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

- Recombinant human HPK1 enzyme
- Myelin Basic Protein (MBP) substrate
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
- **Hpk1-IN-28** (or other test inhibitors)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white assay plates

Procedure:

- Prepare serial dilutions of Hpk1-IN-28 in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Assay Buffer.
- Add 2.5 μ L of the diluted inhibitor or vehicle control to the wells of a 384-well plate.
- Add 5 μ L of a solution containing the HPK1 enzyme and MBP substrate in Kinase Assay Buffer to each well.
- Initiate the kinase reaction by adding 2.5 μ L of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for HPK1.
- Incubate the plate at 30°C for 1 hour.



- Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™
 Kinase Assay manufacturer's protocol. Briefly, add ADP-Glo™ Reagent to deplete unused
 ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent
 signal.
- Measure luminescence using a plate reader.
- Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Assay for SLP-76 Phosphorylation in Jurkat Cells

This assay measures the ability of an HPK1 inhibitor to block the phosphorylation of its direct downstream target, SLP-76, in a cellular context.

Materials:

- Jurkat E6-1 cells
- RPMI-1640 medium supplemented with 10% FBS
- Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
- **Hpk1-IN-28** (or other test inhibitors)
- Phosphate-buffered saline (PBS)
- Fixation and permeabilization buffers (e.g., Cytofix/Cytoperm™)
- Anti-pSLP-76 (Ser376) antibody, conjugated to a fluorophore
- Flow cytometer

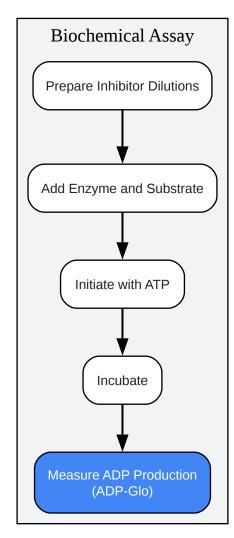
Procedure:

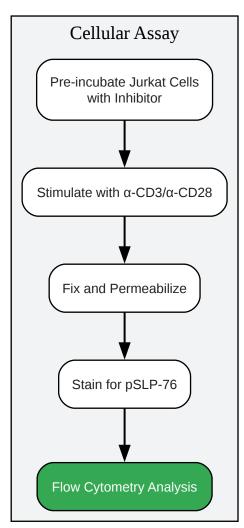
Culture Jurkat cells to a density of approximately 1 x 10⁶ cells/mL.



- Pre-incubate the cells with various concentrations of Hpk1-IN-28 or vehicle control for 1-2 hours at 37°C.
- Stimulate the T-cells by adding a combination of anti-CD3 and anti-CD28 antibodies for 15-30 minutes at 37°C.
- Stop the stimulation by adding ice-cold PBS and pellet the cells by centrifugation.
- Fix and permeabilize the cells according to the manufacturer's protocol for the chosen buffers.
- Stain the cells with the fluorescently labeled anti-pSLP-76 (Ser376) antibody.
- · Wash the cells and resuspend in PBS.
- Analyze the median fluorescence intensity (MFI) of pSLP-76 staining using a flow cytometer.
- Determine the IC50 value for the inhibition of SLP-76 phosphorylation.







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Generalized Experimental Workflow

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- To cite this document: BenchChem. [Hpk1-IN-28: A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12418172#hpk1-in-28-cas-number-and-molecular-weight]

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